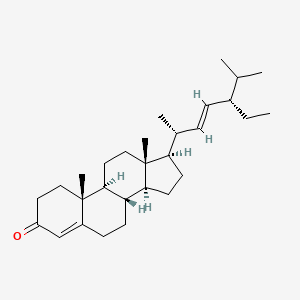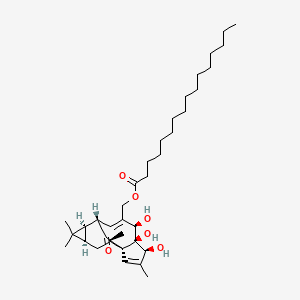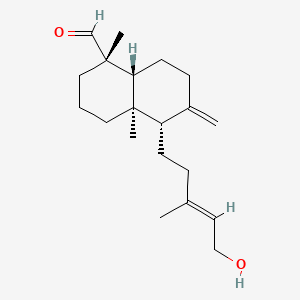
Stigmasta-4,22-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmasta-4,22-dien-3-one is a chemical compound with the molecular formula C29H46O . It has an average mass of 410.675 Da and a monoisotopic mass of 410.354858 Da . It can be found in the flower of Magnolia biondii and has antioxidant activity . It also exhibits antitubercular properties and shows cytotoxicity against the human HT1080 tumor cell line .
Molecular Structure Analysis
The molecular structure of Stigmasta-4,22-dien-3-one consists of 29 carbon atoms, 46 hydrogen atoms, and 1 oxygen atom . The structure also includes several double bonds and defined stereocenters .Physical And Chemical Properties Analysis
Stigmasta-4,22-dien-3-one has a density of 1.0±0.1 g/cm3, a boiling point of 503.2±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.2±3.0 kJ/mol, and the flash point is 262.3±11.8 °C . The compound has a molar refractivity of 127.7±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 416.6±5.0 cm3 .Applications De Recherche Scientifique
Antiviral Activity
Stigmasta-4,22-dien-3-one has been identified as a potential inhibitor of the White Spot Syndrome Virus (WSSV), a virus causing significant economic losses in the shrimp farming industry . The compound exhibited high binding energy when docked with the envelope proteins VP28, VP26, and VP24 of the virus . This suggests that Stigmasta-4,22-dien-3-one could be used in the treatment of WSSV .
Antitubercular Agent
Stigmasta-4,22-dien-3-one has been recognized as an antitubercular agent . This suggests its potential use in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis.
Cytotoxicity
The compound has shown cytotoxicity against the human HT1080 tumoral cell line, with an IC50 of 0.3 mM . This indicates that Stigmasta-4,22-dien-3-one could have potential applications in cancer research and treatment.
Chemical Structure and Properties
Stigmasta-4,22-dien-3-one has a molecular formula of C29H46O and a molecular weight of 410.6749 . Understanding the chemical structure and properties of this compound is crucial for its applications in various fields of scientific research.
Mécanisme D'action
Target of Action
Stigmasta-4,22-dien-3-one, a naturally occurring compound found in various plants , has been identified as an antitubercular agent . It primarily targets the HT1080 tumoral cell line , showing cytotoxicity .
Mode of Action
It has been observed to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes that are critical for the survival and proliferation of these cells.
Result of Action
Stigmasta-4,22-dien-3-one exhibits cytotoxicity against the HT1080 tumoral cell line, with an IC50 of 0.3 mM . This indicates that it can inhibit the growth of these cells at this concentration. The molecular and cellular effects of this action, such as induction of apoptosis or cell cycle arrest, are areas for future investigation.
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20817-72-5 |
Source


|
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is Stigmasta-4,22-dien-3-one?
A1: Stigmasta-4,22-dien-3-one is a naturally occurring phytosterol, a type of steroid compound found in plants. It has been isolated from a variety of plant species and has shown potential for various biological activities.
Q2: What is the molecular formula and weight of Stigmasta-4,22-dien-3-one?
A2: The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O, and its molecular weight is 410.66 g/mol.
Q3: What spectroscopic data is available for Stigmasta-4,22-dien-3-one?
A3: The structure of Stigmasta-4,22-dien-3-one has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS) [, , , , , , , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and molecular weight, confirming its identity.
Q4: From which plant sources has Stigmasta-4,22-dien-3-one been isolated?
A4: Stigmasta-4,22-dien-3-one has been isolated from various plant species, including:
- Polygonum pulchrum []
- Hernandia nymphaeifolia []
- Blumea balsamifera []
- Polygonum viscosum [, ]
- Cenchrus setigerus []
- Albizia lebeckioides [, ]
- Abrus precatorius []
- Acanthus ilicifolius [, ]
- Pistia stratiotes []
- Cratoxylum cochinchinense []
- Senecio chrysanthemoides []
- Ocotea minarum []
- Trigonostemon chinensis []
- Hibiscus tiliaceus []
- Eupatorium adenophorum []
- Nypa fruticans []
Q5: Has Stigmasta-4,22-dien-3-one shown any potential for biological activities?
A5: While research on Stigmasta-4,22-dien-3-one is ongoing, some studies suggest potential biological activities, including:
- Anti-platelet aggregation activity: Studies on compounds isolated from Hernandia nymphaeifolia bark, including Stigmasta-4,22-dien-3-one, demonstrated anti-platelet aggregation activity. []
- Toxicity against termites: Research on Albizia lebeckioides extracts identified Stigmasta-4,22-dien-3-one as toxic to Neotermes dalbergiae termites but less toxic to Cryptotermes cynocephalus. [, ]
- Antibacterial activity: Investigations into the constituents of Trigonostemon chinensis twigs revealed that Stigmasta-4,22-dien-3-one, among other compounds, showed inhibitory effects against Staphylococcus aureus and Ralstonia solanacearum. []
Q6: What are the potential applications of Stigmasta-4,22-dien-3-one based on its observed activities?
A6: The observed activities of Stigmasta-4,22-dien-3-one suggest potential applications in various fields:
- Pharmaceutical: Its anti-platelet aggregation activity could lead to developing new treatments for cardiovascular diseases. []
- Agricultural: Its toxicity against specific termite species might be utilized for developing bio-pesticides. [, ]
- Antibacterial agents: Its inhibitory effects against certain bacteria could be further explored for potential applications in antibacterial drug development. []
Q7: Has Stigmasta-4,22-dien-3-one been found to have any cytotoxic effects?
A7: While some studies primarily focus on other bioactivities, one research effort investigated the cytotoxicity of various natural and hemisynthetic steroids, including Stigmasta-4,22-dien-3-one, on human fibrosarcoma cells (HT1080) []. This study employed Quantitative Structure Inter-Activity Relationship (QSInAR) computations alongside experimental methods.
Q8: What were the findings of the QSInAR study regarding Stigmasta-4,22-dien-3-one?
A8: The QSInAR study on Stigmasta-4,22-dien-3-one suggested that it might not be well-suited for cell membrane diffusion. The researchers recommended further modifications to the compound to enhance its steric influence for improved cytotoxicity against the tested cancer cell line [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1151925.png)
![distrontium;5-[bis(oxidocarbonyl(113C)methyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate](/img/structure/B1151926.png)

![(9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate](/img/structure/B1151937.png)
